

Application Note: 3-(Hydroxymethylene)indolin-2-one in Kinase Inhibitor Development

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Compound of Interest

Compound Name: 3-(Hydroxymethylene)indolin-2-one

CAS No.: 63273-23-4

Cat. No.: B1349119

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Executive Summary

3-(Hydroxymethylene)indolin-2-one represents the enolic tautomer of 3-formylindolin-2-one. In the context of kinase inhibition, it functions as a hinge-binding mimetic of the adenine ring of ATP. Its primary application lies in its reactivity as a "linchpin" intermediate; it allows for the rapid generation of diverse libraries of 3-substituted indolin-2-ones (e.g., 3-arylidene or 3-heteroarylidene oxindoles) via Knoevenagel condensation or Schiff base formation.

These derivatives are potent Type I kinase inhibitors, targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, FGFR, and CDKs.

Scientific Foundation & Mechanism of Action

Structural Biology & Binding Mode

The indolin-2-one core mimics the purine scaffold of ATP. The specific role of the 3-hydroxymethylene group (and its derivatives) is to extend into the hydrophobic pocket adjacent to the ATP-binding site.

- **Hinge Region Interaction:** The lactam (NH-CO) group of the indolinone core forms a bidentate hydrogen-bonding network with the backbone residues of the kinase hinge region (e.g., Glu81 and Leu83 in CDK2).

- **Tautomeric Versatility:** The compound exists in equilibrium between the formyl (aldehyde) and hydroxymethylene (enol) forms. The enol form is stabilized by an intramolecular hydrogen bond, which locks the conformation, aiding in pre-organization for binding or chemical derivatization.

Pathway Visualization

The following diagram illustrates the structural relationship between the scaffold and the inhibition of angiogenic signaling pathways.



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Caption: Transformation of the **3-(Hydroxymethylene)indolin-2-one** scaffold into potent kinase inhibitors blocking angiogenic signaling.

Experimental Protocols

Protocol A: Synthesis of Kinase Inhibitor Libraries

Purpose: To utilize **3-(Hydroxymethylene)indolin-2-one** as a precursor for generating a library of potential VEGFR/CDK inhibitors.

Reagents:

- Oxindole (Starting material)[1][2][3]
- Ethyl formate (Formylating agent)
- Sodium ethoxide (Base)
- Diverse Pyrroles/Amines (for condensation)

Step-by-Step Methodology:

- Scaffold Preparation (Formylation):
 - Dissolve oxindole (1.0 eq) in ethanol.
 - Add Sodium ethoxide (1.2 eq) followed by Ethyl formate (1.5 eq) dropwise at 0°C.
 - Reflux for 2 hours.[4][5] The solution will turn yellow/orange, indicating the formation of the sodium salt of 3-hydroxymethyleneindolin-2-one.
 - Acidify with HCl to precipitate the free enol. Filter and dry.[6]
 - QC Check: ¹H NMR should show a singlet/doublet around 10-11 ppm (aldehyde/enol proton).
- Library Generation (Condensation):
 - Dissolve **3-(Hydroxymethylene)indolin-2-one** (1.0 eq) in ethanol.
 - Add the target amine or pyrrole (e.g., 2,4-dimethylpyrrole) (1.0 eq).
 - Add catalytic piperidine (0.1 eq).
 - Reflux for 3–6 hours. The product (3-substituted indolinone) usually precipitates as a brightly colored solid (yellow/red).
 - Validation: Verify structure via LC-MS.

Protocol B: Biochemical Kinase Assay (FRET-based)

Purpose: To evaluate the IC₅₀ of the synthesized derivatives against a target kinase (e.g., VEGFR2 or CDK2).

Materials:

- Recombinant Kinase (VEGFR2/KDR)
- FRET Peptide Substrate (e.g., Z'-LYTE™)
- ATP (at K_m concentration)

- Test Compounds (dissolved in DMSO)[1][3][7]

Workflow:

- Compound Prep: Prepare a 10-point dilution series of the indolinone derivative in DMSO (Top conc: 10 μ M).
- Enzyme Mix: Dilute kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Reaction:
 - Add 2.5 μ L Compound.
 - Add 5 μ L Kinase mixture.
 - Add 2.5 μ L ATP/Peptide Substrate mix.
- Incubation: Incubate at Room Temperature for 1 hour.
- Detection: Add Development Solution (Protease) which cleaves non-phosphorylated peptide.
- Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.
- Analysis: Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Data Presentation & Analysis

When characterizing inhibitors derived from this scaffold, organize data to highlight Structure-Activity Relationships (SAR).[4]

Table 1: Example SAR of 3-Substituted Indolin-2-ones

Compound ID	R-Group (C3 Position)	Target	IC50 (nM)	Selectivity Profile
Scaffold	Hydroxymethylene (-CHOH)	CDK2	>10,000	Inactive/Weak Fragment
IND-001	(3,5-dimethylpyrrol-2-yl)	VEGFR2	15	High (Angiogenesis)
IND-002	(4-methyl-3-sulfonamide)	CDK2	45	Moderate (Cell Cycle)
Sunitinib	(5-fluoro... diethylamino)	Multi	5–50	Broad Spectrum

Interpretation:

- The Scaffold itself typically shows weak affinity (>10 μ M) because it lacks the hydrophobic bulk to displace water in the deep ATP pocket.
- Condensation transforms the scaffold into a nanomolar inhibitor by engaging the "selectivity pocket" of the kinase.

Troubleshooting & Optimization (Expert Insights)

Solubility Issues

- Problem: Indolinone derivatives are often planar and highly crystalline, leading to poor aqueous solubility.
- Solution: Introduce solubilizing groups (e.g., pyrrolidine, diethylamine) on the C3-substituent or the indole nitrogen (N1) to improve physicochemical properties without disrupting hinge binding.

Z/E Isomerism

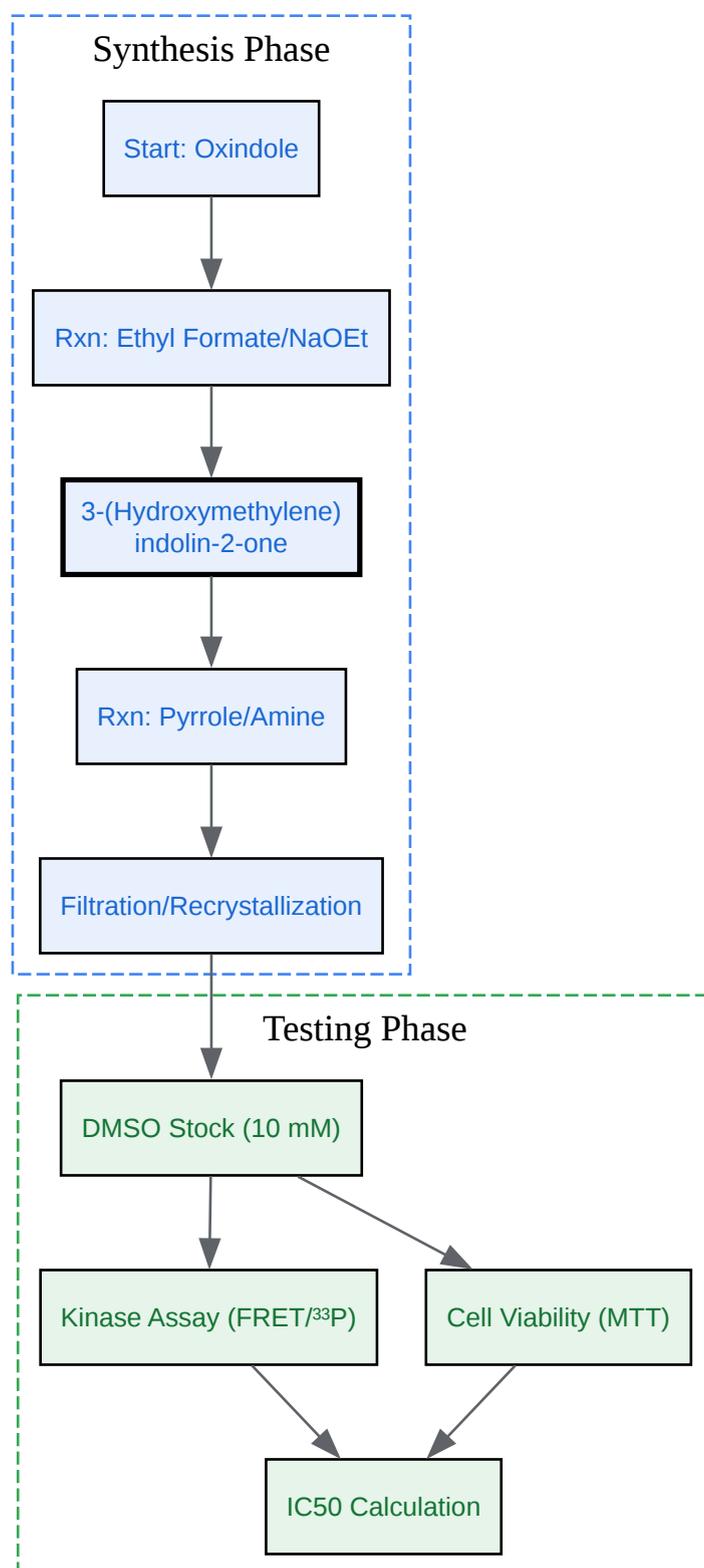
- Observation: 3-substituted indolinones can exist as Z or E isomers around the exocyclic double bond.

- Impact: The Z-isomer is usually the active form (stabilized by intramolecular H-bonds).
- Control: Synthesis in ethanol/piperidine generally favors the thermodynamic Z-isomer. Confirm geometry using NOESY NMR.

Assay Interference

- Warning: Many indolinones are colored (yellow/orange/red). They may quench fluorescence in FRET or FP assays.
- Correction: Always run a "Compound Only" control (no enzyme) to check for autofluorescence or quenching. Alternatively, use a radioactive ^{33}P -ATP assay (Gold Standard) to validate hits.

Experimental Workflow Diagram



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Caption: Integrated workflow from scaffold synthesis to biological validation.

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